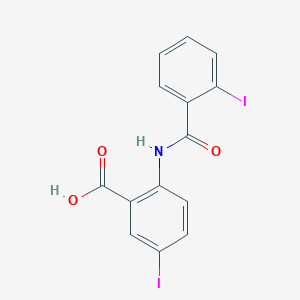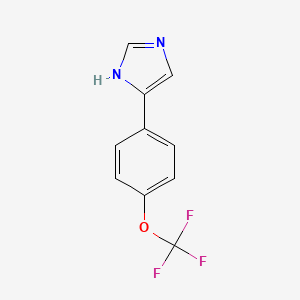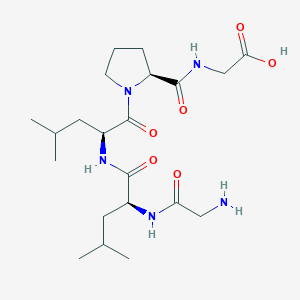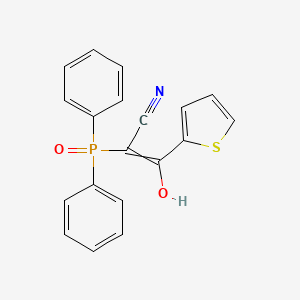
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile is a complex organic compound that features a thiophene ring, a phosphoryl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phosphoryl chloride and subsequent reactions with nitrile compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure .
化学反应分析
Types of Reactions
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of thiophene derivatives with different functional groups .
科学研究应用
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phosphoryl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially modulating their function .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups.
Phosphoryl Compounds: Diphenylphosphoryl chloride and triphenylphosphine oxide are examples of compounds with similar phosphoryl groups.
Nitrile Compounds: Benzonitrile and acetonitrile are simple nitrile compounds that differ significantly in structure from 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a phosphoryl group, and a nitrile group within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
663177-86-4 |
|---|---|
分子式 |
C19H14NO2PS |
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H14NO2PS/c20-14-17(19(21)18-12-7-13-24-18)23(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |
InChI 键 |
HMUOVVUNCIIJLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CS3)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


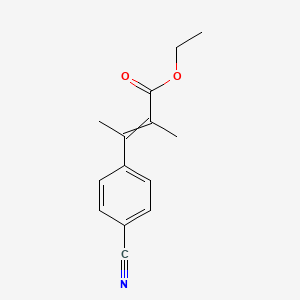
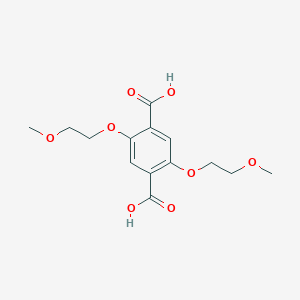
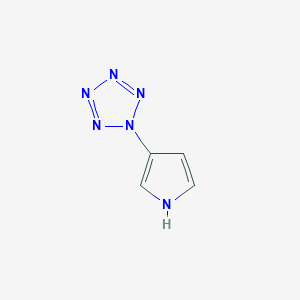

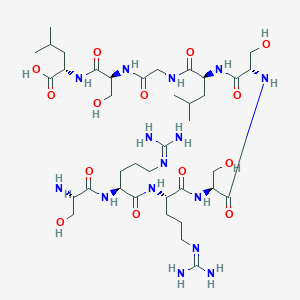
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
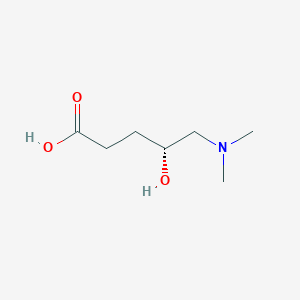
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
